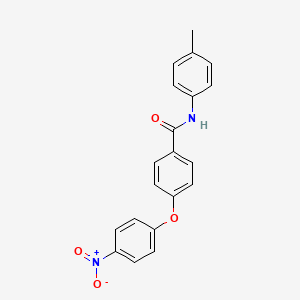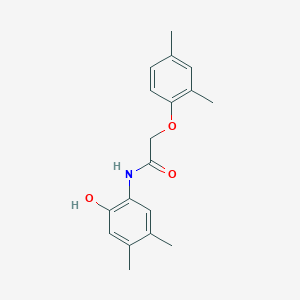
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 315.32 g/mol. In
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied for its various applications in scientific research. It has been found to have potential as a fluorescent probe for detecting protein aggregation, as well as a potential inhibitor of protein-protein interactions. N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been studied for its potential use in solar cells and as a building block for organic electronics.
Mecanismo De Acción
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide may interact with proteins through a covalent bond, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have low toxicity and has not shown any significant adverse effects on cells or animals in laboratory experiments. It has been shown to have a high binding affinity for proteins, making it a potential tool for studying protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, has low toxicity, and has a high binding affinity for proteins. However, one limitation is that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide research. One direction is to further explore its potential as a fluorescent probe for detecting protein aggregation. Another direction is to investigate its potential as a building block for organic electronics. Additionally, further research is needed to fully understand N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action and its potential as a protein-protein interaction inhibitor.
Métodos De Síntesis
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a reaction between 2-nitrobenzaldehyde and 2-ethoxyaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields a yellow crystalline powder that can be purified through recrystallization.
Propiedades
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-10-6-4-8-14(16)18-17(20)12-11-13-7-3-5-9-15(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQAZRBPQLFBS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)



